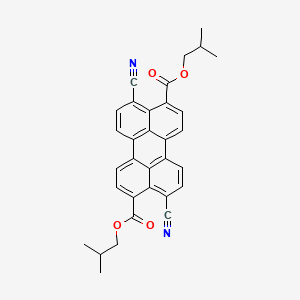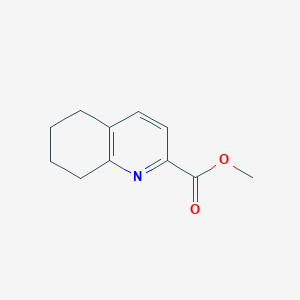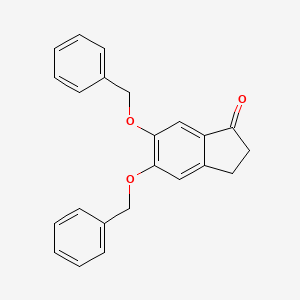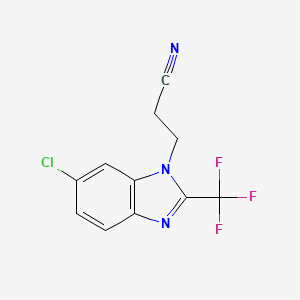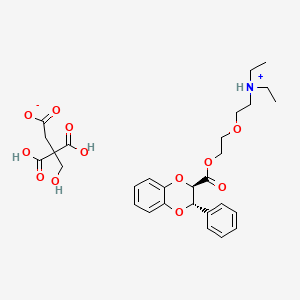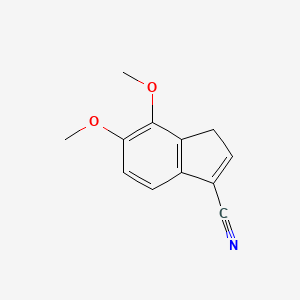![molecular formula C10H20N2O2 B3044855 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one CAS No. 100500-97-8](/img/structure/B3044855.png)
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one
概要
説明
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with a hydroxypropyl group and a propanone group
準備方法
The synthesis of 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3) in acetonitrile . Another approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . These methods provide efficient and high-yielding routes to the desired compound.
化学反応の分析
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
科学的研究の応用
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and antitumor activities.
Biological Studies: The compound is employed in studies related to neurotransmitter receptors and enzyme inhibition.
Industrial Processes: It serves as a building block in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, leading to modulation of their activity. Additionally, the hydroxypropyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . These interactions result in the compound’s biological effects, such as enzyme inhibition and receptor modulation.
類似化合物との比較
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one can be compared with other piperazine derivatives, such as:
1-(3-Aminopropyl)-4-methylpiperazine: Used as a precursor in organic synthesis.
3-(4-Arylpiperazin-1-yl)cinnolines: Known for their antifungal and antitumor activities.
1-(2-Methoxyphenyl)piperazine: Utilized in the synthesis of various pharmaceutical agents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[4-(3-hydroxypropyl)piperazin-1-yl]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(14)9-12-6-4-11(5-7-12)3-2-8-13/h13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSDYLCCKLVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCN(CC1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541389 | |
| Record name | 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100500-97-8 | |
| Record name | 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


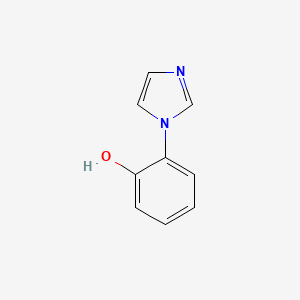
![2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide](/img/structure/B3044774.png)
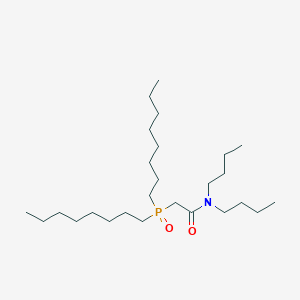
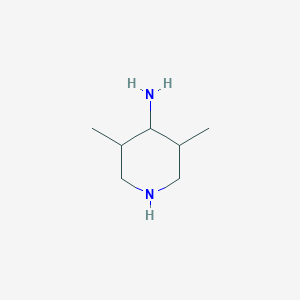
![N-[Phenyl(trimethylsilyl)methyl]acetamide](/img/structure/B3044779.png)
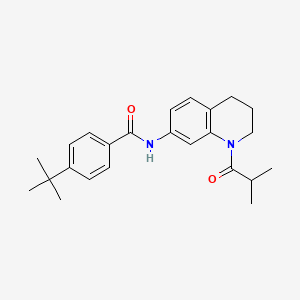
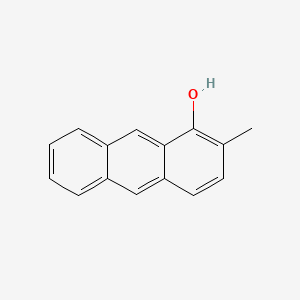
![5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole](/img/structure/B3044785.png)
